methyl 4-({[(4-bromophenyl)thio]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[(4-bromophenyl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C16H14BrNO3S and its molecular weight is 380.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.98778 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nucleophilic Substitution Reactions
The study by Koh, Han, and Lee (1999) explores the kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines, highlighting the change in the rate-determining step from breakdown to formation of a tetrahedral intermediate as the basicity of the pyridine nucleophile increases. This research contributes to understanding the reactivity and selectivity of similar compounds in nucleophilic substitution reactions (Koh, Han, & Lee, 1999).
Synthesis of Heterocyclic Systems
Toplak et al. (1999) used methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for preparing various heterocyclic systems, demonstrating the compound's utility in synthesizing complex organic molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Liquid Crystalline Behaviors
Al-Obaidy, Tomi, and Abdulqader (2021) synthesized homologues with ester linkage as a central core to study their liquid crystalline behaviors. This research provides insights into the design and development of materials with specific optical properties (Al-Obaidy, Tomi, & Abdulqader, 2021).
Nitroxide-Mediated Photopolymerization
Guillaneuf et al. (2010) discussed a new compound acting as a photoiniferter for polymerization, indicating potential applications in the development of polymers with tailored properties through nitroxide-mediated photopolymerization (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Antitumor Activities
Chua et al. (1999) explored the synthesis of 2-(4-acylaminophenyl)benzothiazoles to investigate the role of acetylation in the antitumor activities of the parent amines, contributing to the field of medicinal chemistry with a focus on cancer treatment (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).
Properties
IUPAC Name |
methyl 4-[[2-(4-bromophenyl)sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c1-21-16(20)11-2-6-13(7-3-11)18-15(19)10-22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRQBTFNSUZZOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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